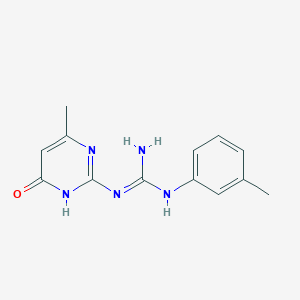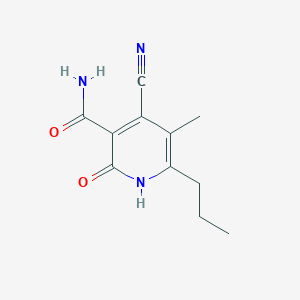![molecular formula C23H24N2O6S2 B14940459 Methyl 3-[(3,4-dimethylphenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B14940459.png)
Methyl 3-[(3,4-dimethylphenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 3-[(3,4-DIMETHYLPHENYL)({[(2-METHOXYPHENYL)CARBAMOYL]METHYL})SULFAMOYL]THIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups
准备方法
The synthesis of METHYL 3-[(3,4-DIMETHYLPHENYL)({[(2-METHOXYPHENYL)CARBAMOYL]METHYL})SULFAMOYL]THIOPHENE-2-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the sulfonamide and carbamoyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine).
科学研究应用
METHYL 3-[(3,4-DIMETHYLPHENYL)({[(2-METHOXYPHENYL)CARBAMOYL]METHYL})SULFAMOYL]THIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving thiophene derivatives.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide and carbamoyl groups can form hydrogen bonds with proteins, affecting their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
相似化合物的比较
Similar compounds include other thiophene derivatives with sulfonamide and carbamoyl groups. What sets METHYL 3-[(3,4-DIMETHYLPHENYL)({[(2-METHOXYPHENYL)CARBAMOYL]METHYL})SULFAMOYL]THIOPHENE-2-CARBOXYLATE apart is its specific combination of functional groups, which may confer unique properties and applications. Similar compounds include:
- 3-[(3,4-DIMETHYLPHENYL)SULFAMOYL]THIOPHENE-2-CARBOXYLATE
- METHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]THIOPHENE-2-CARBOXYLATE
属性
分子式 |
C23H24N2O6S2 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC 名称 |
methyl 3-[(3,4-dimethylphenyl)-[2-(2-methoxyanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C23H24N2O6S2/c1-15-9-10-17(13-16(15)2)25(14-21(26)24-18-7-5-6-8-19(18)30-3)33(28,29)20-11-12-32-22(20)23(27)31-4/h5-13H,14H2,1-4H3,(H,24,26) |
InChI 键 |
NVJDUPSZYDJLGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14940379.png)
![7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B14940380.png)
![(1E)-1-(1,3-benzodioxol-5-ylimino)-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940386.png)

![3-benzyl-N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-8-oxo-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a][1,3,5]triazine-6-carboxamide](/img/structure/B14940395.png)
![2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14940400.png)
![(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940408.png)

![2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B14940438.png)
![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B14940440.png)
![4-(3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940449.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14940460.png)
![2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14940468.png)
